molecular formula C14H19N3O2 B2391279 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one CAS No. 2097904-16-8

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one

Cat. No.: B2391279
CAS No.: 2097904-16-8
M. Wt: 261.325
InChI Key: JNRZEMRHLJMEMN-UHFFFAOYSA-N
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Description

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a pyrimidine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The final step often involves the formation of the butenone group via aldol condensation or related reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product. The use of automated systems can also help in scaling up the production process while maintaining consistency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
  • 3-Methyl-1-{3-[(2-ethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
  • 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}pent-2-en-1-one

Uniqueness

What sets 3-Methyl-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-methyl-1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]but-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-10(2)8-14(18)17-7-5-12(9-17)19-13-4-6-15-11(3)16-13/h4,6,8,12H,5,7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRZEMRHLJMEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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